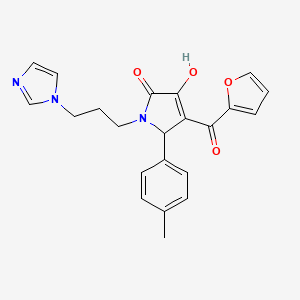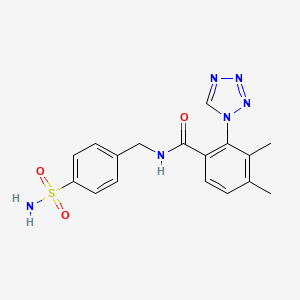![molecular formula C16H19N5O B12160096 N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide](/img/structure/B12160096.png)
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazole-3-carboxamide is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: this compound
This compound belongs to the imidazole family, which plays a crucial role in drug development due to its diverse chemical and biological properties . Imidazole derivatives have been explored for various pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral effects.
Vorbereitungsmethoden
Synthesewege: Mehrere Synthesewege führen zur Bildung von N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazol-3-carboxamid. Obwohl ich keine spezifischen Details zu dieser Verbindung habe, verwenden Forscher typischerweise mehrstufige Reaktionen, die Pyrazol- und Indazol-Vorstufen beinhalten.
Industrielle Produktion: Die industrielle Synthese dieser Verbindung beinhaltet wahrscheinlich eine Optimierung hinsichtlich Ausbeute, Kosten und Sicherheit. Leider sind spezifische industrielle Verfahren proprietär und nicht öffentlich zugänglich.
Analyse Chemischer Reaktionen
Reaktivität: N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazol-3-carboxamid kann verschiedene Reaktionen eingehen, darunter:
Oxidation: Oxidative Umwandlungen der Pyrazol- und Indazol-Einheiten.
Reduktion: Reduktion spezifischer funktioneller Gruppen.
Substitution: Substitutionsreaktionen an verschiedenen Positionen.
Häufige Reagenzien und Bedingungen: Reagenzien und Bedingungen hängen von der jeweiligen Reaktion ab. Häufig verwendete Reagenzien umfassen Oxidationsmittel (z. B. KMnO4), Reduktionsmittel (z. B. NaBH4) und Nukleophile (z. B. Amine).
Hauptprodukte: Die bei diesen Reaktionen gebildeten Produkte können Derivate mit modifizierten funktionellen Gruppen oder veränderten Substituenten umfassen.
Wissenschaftliche Forschungsanwendungen
N-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1H-indazol-3-carboxamid findet Anwendungen in:
Medizin: Untersuchen Sie sein Potenzial als Antitumor- oder Entzündungshemmer.
Chemie: Erforschen Sie seine Reaktivität und entwickeln Sie neue Derivate.
Biologie: Studieren Sie seine Auswirkungen auf zelluläre Signalwege.
5. Wirkmechanismus
Die Verbindung interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen und beeinflusst so zelluläre Prozesse. Detaillierte Studien sind erforderlich, um ihren Mechanismus aufzuklären.
Wirkmechanismus
The compound likely interacts with specific molecular targets, affecting cellular processes. Detailed studies are needed to elucidate its mechanism.
Vergleich Mit ähnlichen Verbindungen
Obwohl ich keine direkte Liste ähnlicher Verbindungen habe, vergleichen Forscher sie häufig mit verwandten Imidazol-Derivaten. Ihre Einzigartigkeit liegt in ihren spezifischen Substituenten und funktionellen Gruppen.
Eigenschaften
Molekularformel |
C16H19N5O |
|---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C16H19N5O/c1-9(2)21-11(4)14(10(3)20-21)17-16(22)15-12-7-5-6-8-13(12)18-19-15/h5-9H,1-4H3,(H,17,22)(H,18,19) |
InChI-Schlüssel |
GJFSVSIMGQAXBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=NNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-imidazol-4-yl)ethyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B12160014.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12160022.png)
![(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12160030.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160040.png)


![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12160068.png)
![N-[(1Z)-3-(benzylamino)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12160069.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160076.png)
![N-(2,5-dimethoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12160085.png)
![2-(3,4-Dimethoxyphenyl)-5-phenylthiopheno[2,3-d]1,3-oxazin-4-one](/img/structure/B12160088.png)
![2-(4-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12160091.png)
![Ethyl [2-({[1-(6-chloropyridazin-3-yl)piperidin-3-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B12160092.png)
